molecular formula C18H21FN4O4S B2859024 N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide CAS No. 899733-49-4

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B2859024
CAS No.: 899733-49-4
M. Wt: 408.45
InChI Key: HLZMGEGBDZHOSJ-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of heterocyclic compounds, specifically thienopyrazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of 4-fluorophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions.

    Oxidation: The thienopyrazole core is then oxidized to introduce the dioxido groups. This step often employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation: The final step involves the amidation reaction where the isopentyloxalamide moiety is introduced. This can be achieved by reacting the oxidized thienopyrazole intermediate with isopentyloxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the dioxido groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products

The major products formed from these reactions include various oxidized, reduced, substituted, and cyclized derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide stands out due to its unique combination of a thienopyrazole core with a fluorophenyl group and an isopentyloxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4S/c1-11(2)7-8-20-17(24)18(25)21-16-14-9-28(26,27)10-15(14)22-23(16)13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMGEGBDZHOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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